(4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine
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Overview
Description
(4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of octahydro-[1,5]naphthyridine, featuring a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine typically involves the protection of the amine group in octahydro-[1,5]naphthyridine with a Boc group. This can be achieved through the reaction of octahydro-[1,5]naphthyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms or other functional groups.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
(4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
Octahydro-[1,5]naphthyridine: The parent compound without the Boc protecting group.
(4aR,8aR)-1-Acetyl-octahydro-[1,5]naphthyridine: A similar compound with an acetyl protecting group instead of Boc.
(4aR,8aR)-1-Benzyl-octahydro-[1,5]naphthyridine: A derivative with a benzyl protecting group.
Uniqueness
(4aR,8aR)-1-Boc-octahydro-[1,5]naphthyridine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in synthetic chemistry, offering versatility in subsequent functionalization reactions.
Properties
IUPAC Name |
tert-butyl (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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